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Compound of Interest

Compound Name: Daidzein-3',5',8-d3

Cat. No.: B026482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications,

and biological activities of Daidzein-3',5',8-d3. This deuterated analog of daidzein serves as a

critical tool in bioanalytical studies, enabling precise quantification and deeper understanding of

the pharmacokinetics and physiological effects of its parent compound, a prominent soy

isoflavone.

Core Chemical and Physical Properties
Daidzein-3',5',8-d3 is a stable isotope-labeled version of daidzein, where three hydrogen

atoms at the 3', 5', and 8 positions of the daidzein structure have been replaced with deuterium.

This isotopic substitution results in a molecule that is chemically identical to daidzein in its

biological interactions but has a higher molecular weight, making it an ideal internal standard

for mass spectrometry-based quantification.

Table 1: Chemical Properties of Daidzein-3',5',8-d3 and Daidzein
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Property Daidzein-3',5',8-d3 Daidzein (Unlabeled)

Alternate Names

7-Hydroxy-3-(4-hydroxyphenyl-

3,5-d2)-4H-1-benzopyran-4-

one-8-d; 4′,7-

Dihydroxyisoflavone-d3[1]

4',7-Dihydroxyisoflavone;

Daidzeol

CAS Number 220930-96-1[1] 486-66-8

Molecular Formula C₁₅H₇D₃O₄[1] C₁₅H₁₀O₄

Molecular Weight 257.26 g/mol 254.24 g/mol

Table 2: Physical and Solubility Properties (Data for Unlabeled Daidzein)

Property Value

Appearance White to off-white solid

Storage Temperature -20°C

Solubility DMSO: 30 mg/mL

DMF: 10 mg/mL

Ethanol: 0.1 mg/mL

DMSO:PBS (pH 7.2) (1:10): 0.15 mg/mL

Stability

Daidzein is relatively stable at high

temperatures, more so than other isoflavones

like genistin and glycitin.

Experimental Protocols: Quantification of Daidzein
Daidzein-3',5',8-d3 is primarily used as an internal standard (IS) for the accurate quantification

of daidzein in biological matrices such as plasma, serum, and urine using isotope dilution liquid

chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled

IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and

experiences similar matrix effects and ionization suppression, correcting for variations during

sample preparation and analysis.
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General Protocol for Total Daidzein Quantification in
Urine/Plasma by LC-MS/MS
This protocol represents a generalized methodology based on common practices in the field.

Optimization is required for specific instruments and matrices.

1. Sample Preparation and Hydrolysis:

In biological systems, daidzein exists primarily as glucuronide and sulfate conjugates. To

measure total daidzein, these conjugates must be hydrolyzed back to the aglycone form.

Pipette 50-200 µL of the biological sample (urine or plasma) into a microcentrifuge tube.

Add a known concentration of Daidzein-3',5',8-d3 internal standard.

Add 200 µL of a phosphate buffer (e.g., pH 5.0).

Add a mixture of β-glucuronidase and sulfatase enzymes (e.g., from Helix pomatia).

Incubate the mixture at 37°C for 2 to 18 hours to ensure complete hydrolysis.

2. Extraction:

Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile or

methanol to precipitate proteins. Vortex and centrifuge at high speed. Collect the

supernatant.

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

LLE: Add an immiscible organic solvent (e.g., ethyl acetate) to the supernatant, vortex to

mix, and centrifuge to separate the phases. Collect the organic layer containing daidzein

and the IS. Repeat for exhaustive extraction.

SPE: Condition an appropriate SPE cartridge (e.g., C8 or a mixed-mode anion exchange).

Load the sample, wash with a weak solvent to remove interferences, and elute the

analytes with a strong organic solvent.

Evaporate the collected organic solvent to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS

analysis.

3. LC-MS/MS Analysis:

Chromatography:

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or

methanol with 0.1% formic acid (Solvent B).

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 5-20 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically optimal.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions for both daidzein

and Daidzein-3',5',8-d3. Typical transitions are:

Daidzein: Q1: m/z 253.0 -> Q3: m/z 223.2 or 208.

Daidzein-3',5',8-d3: Q1: m/z 256.0 -> Q3: (corresponding fragment ions). Note: The

exact m/z will be ~3 Da higher than the unlabeled compound.

4. Quantification:

Construct a calibration curve by plotting the ratio of the peak area of the daidzein MRM

transition to the peak area of the Daidzein-3',5',8-d3 IS MRM transition against known

concentrations of daidzein standards.

Calculate the concentration of daidzein in the unknown samples by interpolating their peak

area ratios from the calibration curve.
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Caption: Workflow for Daidzein quantification using a deuterated internal standard.

Biological Signaling Pathway
Daidzein is a phytoestrogen that exerts biological effects primarily by interacting with estrogen

receptors (ERs), with a preferential binding affinity for ERβ over ERα. This interaction classifies

it as a Selective Estrogen Receptor Modulator (SERM).
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Caption: Daidzein-mediated estrogen receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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